2-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1030832-46-2
Cat. No.: VC3396697
Molecular Formula: C14H17BBrF3O2
Molecular Weight: 365 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1030832-46-2 |
|---|---|
| Molecular Formula | C14H17BBrF3O2 |
| Molecular Weight | 365 g/mol |
| IUPAC Name | 2-[2-(bromomethyl)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H17BBrF3O2/c1-12(2)13(3,4)21-15(20-12)11-6-5-10(14(17,18)19)7-9(11)8-16/h5-7H,8H2,1-4H3 |
| Standard InChI Key | JZOSNWGJPQXMMC-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)CBr |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)CBr |
Introduction
Structural Characterization and Chemical Properties
Molecular Structure and Identification
2-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represents a functionalized arylboronic acid pinacol ester. This compound belongs to a family of similar structures containing both boronic ester and bromomethyl functionalities, such as its structural isomer 2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The structure features a phenyl ring with a bromomethyl group (-CH₂Br) at position 2 and a trifluoromethyl group (-CF₃) at position 4. The pinacol boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is directly attached to the phenyl ring.
Based on data from similar compounds, the molecular formula would be C₁₄H₁₇BBrF₃O₂, with an expected molecular weight of approximately 365.00 g/mol . The compound would likely appear as a crystalline solid at room temperature, similar to other arylboronic acid pinacol esters documented in the literature.
Physical and Chemical Characteristics
The physical and chemical characteristics of 2-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be inferred from similar compounds. The presence of a pinacol boronate ester group typically confers stability and solubility in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate . The compound likely exhibits the following characteristics:
| Property | Expected Value/Characteristic |
|---|---|
| Physical State | Crystalline solid |
| Color | White to off-white |
| Solubility | Soluble in THF, DCM, ethyl acetate; insoluble in water |
| Stability | Air and moisture sensitive |
| Melting Point | ~80-120°C (estimated from similar compounds) |
The compound contains multiple reactive sites: the boronic ester group, which can participate in cross-coupling reactions, and the bromomethyl group, which can undergo nucleophilic substitution reactions. The trifluoromethyl group, while less reactive, provides electronic effects that influence the reactivity of the ring system.
Synthetic Approaches and Reaction Pathways
Reaction Conditions and Yields
Based on similar synthetic procedures, the following reaction conditions might be employed for the final bromination step:
| Reagents | Solvents | Temperature | Duration | Expected Yield |
|---|---|---|---|---|
| CBr₄ (2 eq), PPh₃ (2 eq) | THF | 0-20°C | 4-18 hours | 90-94% |
The reaction typically begins with cooling the mixture to 0°C before careful addition of carbon tetrabromide, followed by warming to room temperature and extended stirring . The product would then be isolated through aqueous workup and purification via column chromatography using a non-polar solvent system such as hexane/ethyl acetate.
Subsequent Reactivity
The 2-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane compound would be expected to participate in various reactions typical of both boronate esters and benzylic bromides:
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The bromomethyl group can undergo nucleophilic substitution reactions with amines, alcohols, or other nucleophiles.
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The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides.
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The molecule can serve as a bifunctional building block in the synthesis of more complex structures.
For example, the bromomethyl group could react with piperidine in the presence of K₂CO₃ in DMF at elevated temperatures, similar to reactions documented for related compounds .
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum would likely show the following key signals:
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Aromatic protons: multiple signals in the range of δ 7.2-8.0 ppm
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Bromomethyl protons: a singlet at approximately δ 4.5 ppm
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Pinacol methyl groups: a singlet at approximately δ 1.3-1.4 ppm
¹¹B NMR Spectroscopy
The boron NMR would typically show a single peak at approximately δ 30-34 ppm, characteristic of arylboronic acid pinacol esters .
¹⁹F NMR Spectroscopy
The fluorine NMR would display a singlet at approximately δ -63 ppm, typical for trifluoromethyl groups attached to aromatic rings .
Mass Spectrometry
Mass spectrometric analysis would likely show the molecular ion peak at m/z 365 (M⁺), with characteristic isotope patterns for bromine (the M+2 peak at m/z 367 with approximately equal intensity to the molecular ion due to the almost equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes). Fragment ions might include the loss of bromine (M-Br)⁺ and cleavage of the pinacol group.
Applications in Organic Synthesis
Cross-Coupling Reactions
The primary value of 2-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its potential applications as a bifunctional building block in organic synthesis. The boronate ester functionality can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various aryl and vinyl halides, allowing for the formation of new carbon-carbon bonds.
The presence of both the boronate ester and the bromomethyl group makes this compound particularly useful for sequential functionalization strategies, where one reactive site can be modified while preserving the other for subsequent transformations.
Pharmaceutical and Materials Science Applications
Compounds containing trifluoromethyl groups have gained significant attention in pharmaceutical research due to the unique properties that fluorine imparts to drug molecules, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target proteins. The trifluoromethyl group in 2-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could make it a valuable intermediate in the synthesis of fluorinated pharmaceutical compounds.
In materials science, fluorinated aromatic compounds can contribute to materials with unique properties such as water and oil repellency, thermal stability, and chemical resistance. The bifunctional nature of this compound could allow for its incorporation into polymers or other advanced materials.
Documented Synthetic Applications
For similar compounds, such as 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the following synthetic applications have been reported:
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Nucleophilic substitution reactions with amines to form aminomethyl derivatives
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Alkylation reactions with phenols and other oxygen nucleophiles
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Use as intermediates in the synthesis of more complex structures for pharmaceutical applications
For example, one documented procedure shows the reaction of a similar bromomethyl compound with a benzothiazole derivative in the presence of cesium chloride in DMF at 60°C, achieving an 82% yield of the desired product .
Structure-Activity Relationships and Molecular Properties
Electronic Effects of Substituents
The electronic properties of 2-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are significantly influenced by its substituents:
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The trifluoromethyl group is strongly electron-withdrawing through both inductive and resonance effects, decreasing the electron density of the aromatic ring.
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The electron-withdrawing nature of the CF₃ group would enhance the electrophilicity of the bromomethyl carbon, potentially increasing its reactivity toward nucleophiles.
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The boronate ester is mildly electron-donating, which could partly counterbalance the electron-withdrawing effect of the trifluoromethyl group.
These electronic factors would influence the compound's reactivity, stability, and spectroscopic properties.
Steric Considerations
| Compound | Similarity | Key Differences |
|---|---|---|
| 2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Very high (isomer) | Trifluoromethyl at position 5 instead of 4 |
| 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Moderate | Lacks CF₃ group; bromomethyl at position 4 instead of 2 |
| 2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Moderate | Has F instead of CF₃; different substitution pattern |
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